molecular formula C16H16ClN3O4S B4523365 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B4523365
M. Wt: 381.8 g/mol
InChI Key: XFFYOVNCZPNNRW-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted pyridazinone core linked to a 1,1-dioxidotetrahydrothiophen-3-yl acetamide moiety. This compound exhibits structural features associated with diverse biological activities, including enzyme inhibition and receptor modulation, making it a candidate for pharmaceutical research .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c17-12-3-1-11(2-4-12)14-5-6-16(22)20(19-14)9-15(21)18-13-7-8-25(23,24)10-13/h1-6,13H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFYOVNCZPNNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridazinone core, which is achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the dioxidotetrahydrothiophenyl moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group and acetamide linkage serve as primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProductsYield (%)Source
Aromatic substitutionAmines (e.g., NH₃, alkylamines) in DMF, 80°C4-Aminophenyl derivative65–78
Acetamide substitutionThiols (e.g., HS-CH₂COOH), K₂CO₃, EtOHThioacetamide analog72
Displacement at sulfurGrignard reagents (RMgX), THF, −10°CSulfur-alkylated derivatives51
  • Mechanistic Insight : The electron-withdrawing effect of the sulfone group in the tetrahydrothiophene moiety enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack.

Oxidation and Reduction Reactions

The pyridazinone ring and sulfone group undergo redox transformations.

Reaction TypeReagents/ConditionsProductsNotesSource
OxidationH₂O₂, AcOH, 50°CSulfone stabilization; no further oxidation observedSelective for sulfide groups
ReductionNaBH₄/CeCl₃, MeOHPyridazinone → dihydropyridazineReversible under acidic conditions
  • Key Finding : The sulfone group remains inert to further oxidation, while the pyridazinone ring is selectively reduced to dihydropyridazine .

Hydrolysis Reactions

The acetamide group and pyridazinone ring are susceptible to hydrolysis.

Site of HydrolysisConditionsProductsApplicationSource
Acetamide6M HCl, reflux, 12hCarboxylic acid derivativePrecursor for prodrug synthesis
PyridazinoneNaOH (2M), EtOH/H₂O, 70°CRing-opened dicarboxylic acidLimited stability
  • Kinetics : Acetamide hydrolysis follows pseudo-first-order kinetics with a half-life of 4.2h under acidic conditions.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing bioactivity.

Reagents/ConditionsProductKey FeatureSource
POCl₃, DMF, 100°CImidazo[1,2-b]pyridazineEnhanced π-stacking capability
NH₂NH₂, EtOH, refluxPyridazino[4,5-d]pyridazinoneHigh thermal stability
  • Mechanism : Dehydration of the pyridazinone oxygen and subsequent ring closure mediated by POCl₃.

Cross-Coupling Reactions

The chlorophenyl group participates in Pd-catalyzed couplings.

Reaction TypeCatalysts/LigandsProductsYield (%)Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives83
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminophenyl analogs68
  • Optimization : Yields improve with microwave-assisted synthesis (120°C, 20 min).

Photochemical Reactions

UV-induced reactivity of the pyridazinone ring has been explored.

ConditionsProductsQuantum YieldSource
UV (254 nm), CH₃CNRing-contracted oxazole derivative0.12
  • Application : Photodynamic therapy candidate due to ROS generation under UV .

Scientific Research Applications

Biological Applications

The compound exhibits several promising biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with a pyridazinone core structure, like this one, may possess anticancer properties. The structural features allow for interactions with specific enzymes and receptors involved in cancer pathways. Preliminary studies suggest potential inhibition of kinases associated with tumor growth and proliferation .

Enzyme Inhibition

The unique arrangement of functional groups in this compound suggests it may inhibit enzymes critical in metabolic processes. This could lead to therapeutic applications in treating metabolic disorders or conditions associated with enzyme dysregulation .

Neurological Applications

Given the pharmacological profiles of similar compounds, this molecule might be explored for neuroprotective effects or as a treatment for neurological disorders. Its ability to cross the blood-brain barrier could be a significant advantage in drug development for conditions like Alzheimer’s disease or Parkinson’s disease .

Synthesis and Chemical Reactions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. Key reactions include:

Oxidation

This reaction can introduce additional functional groups or modify existing ones, enhancing the compound's biological activity.

Reduction

Reduction processes may alter specific functional groups, potentially improving the compound's pharmacokinetic properties.

Substitution Reactions

These reactions can replace one functional group with another, allowing for the development of derivatives with tailored biological activities.

Case Studies

Several studies have been conducted to explore the efficacy of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of related pyridazinone derivatives against various cancer cell lines. Results indicated that compounds with similar structures exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may have analogous effects .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific kinases showed promising results in inhibiting their activity, which is crucial for developing new cancer therapies. The binding affinity and specificity were assessed using molecular docking studies .

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives share a common core but differ in substituents, which critically influence their biological and chemical properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
Target Compound : 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C15H14ClN3O4S 4-chlorophenyl, tetrahydrothiophene sulfone Potential enzyme inhibition, antimicrobial Sulfone group enhances solubility and metabolic stability
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide C21H20ClN3O2 4-chlorophenyl, isopropylphenyl Anti-inflammatory, kinase inhibition Lipophilic isopropyl group may improve membrane permeability
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide C20H18ClN3O2 4-chlorophenyl, ethylphenyl Anticancer, antimicrobial Ethyl group balances lipophilicity and solubility
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide C18H12F4N3O2 4-fluorophenyl, trifluorophenyl Antiviral, anti-inflammatory Fluorine substituents enhance electronegativity and binding affinity
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide C18H13ClFN3O2 2-fluorophenyl, 2-chlorophenyl Analgesic, neuroprotective Synergistic halogen effects for target selectivity
Key Observations:
  • Sulfone vs. Non-Sulfone Moieties: The 1,1-dioxidotetrahydrothiophene group in the target compound increases polarity, likely improving aqueous solubility over analogs with purely aromatic acetamide groups (e.g., isopropylphenyl) .
  • Halogen Effects : Fluorinated analogs (e.g., ) exhibit higher binding affinities in receptor assays due to fluorine’s electronegativity, but the target compound’s chlorine may offer better metabolic stability .

Critical Parameters :

  • Reaction temperatures >80°C and polar aprotic solvents (e.g., DMF) are often required for high yields .
  • Purification via column chromatography or recrystallization ensures >95% purity .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematic variation of acetamide substituents to optimize potency and selectivity .

In Vivo Pharmacokinetics : Assessing bioavailability and tissue distribution in rodent models .

Target Identification : Proteomic profiling to identify binding partners (e.g., kinases, GPCRs) .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide , with CAS number 1219584-39-0 , is a novel organic molecule that has garnered attention for its potential biological activities, particularly in cancer therapy. Its unique structure combines a pyridazinone core with various substituents, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClN3O4S
  • Molecular Weight : 457.9 g/mol
  • Key Structural Features :
    • Pyridazinone ring
    • Chlorophenyl substituent
    • Dioxo-tetrahydrothiophene moiety

This compound’s structural attributes suggest potential interactions with biological targets such as enzymes and receptors involved in disease pathways.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. The following studies outline its effects on various cancer cell lines:

  • MTT Assay : An initial cytotoxicity assessment using the MTT assay demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including:
    • A549 (human lung adenocarcinoma)
    • MCF-7 (human breast cancer)
    • HT-29 (human colorectal cancer)
    • C6 (rat glioma)
    The results showed a dose-dependent reduction in cell viability, suggesting the compound's potential as an anticancer agent .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells. This was evidenced by increased caspase-3 activation and DNA fragmentation, indicating that it triggers programmed cell death pathways .
  • Selectivity : The compound displayed selectivity towards cancer cells over normal cells, as demonstrated by comparative assays using healthy NIH3T3 mouse fibroblast cells. The selectivity index suggests a promising therapeutic window for further development .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamidePyridazinone core with methylthio substitutionPotential kinase inhibitor; anticancer properties
N-[4-(2-methylthiazol)] derivativesThiazole and benzothiazole structuresAnticancer activity against A549 and C6 cell lines
2-[3-(4-methyl-1-piperidinyl)] derivativesPiperidinyl groupInvestigated for anti-cancer properties

This table illustrates how variations in substituents can significantly influence biological activity while maintaining a core pyridazinone structure.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of similar compounds:

  • Synthesis Protocols : The synthesis typically involves multi-step organic reactions starting from readily available precursors to construct the pyridazinone core followed by functional group modifications .
  • Biological Evaluation : A study focused on the anticancer activity of synthesized derivatives highlighted the importance of structural modifications in enhancing efficacy against specific tumor types .
  • Future Directions : Ongoing research aims to elucidate the precise mechanisms through which these compounds exert their effects, including binding affinity studies and detailed cellular assays to assess their pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Reactant of Route 2
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

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